REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[CH2:6]1[C:10]2=[CH:11][C:12]3[CH:13]=[N:14][CH:15]=[CH:16][C:17]=3[N:9]2[CH2:8][CH2:7]1.CN(C)[CH:20]=[O:21]>>[CH2:6]1[C:10]2=[C:11]([CH:20]=[O:21])[C:12]3[CH:13]=[N:14][CH:15]=[CH:16][C:17]=3[N:9]2[CH2:8][CH2:7]1
|
Name
|
|
Quantity
|
0.1 g
|
Type
|
reactant
|
Smiles
|
C1CCN2C1=CC=1C=NC=CC21
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.33 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 10 min at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with ice (ca 5 g)
|
Type
|
ADDITION
|
Details
|
the pH was adjusted to 9 by addition of 28% sodium hydroxide
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 10 min.
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate(3×5 ml) The combined organic extracts
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C1CCN2C1=C(C=1C=NC=CC21)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.115 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |